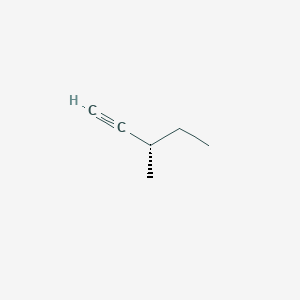

(S)-3-Methylpent-1-yne

Description

Significance of Chirality in Contemporary Chemical Research

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in science, with profound implications in pharmaceutical and materials research. mdpi.comnumberanalytics.com The different spatial arrangements of atoms in chiral molecules, known as enantiomers, can lead to distinct biological activities. mdpi.com In drug development, for instance, one enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. nih.govrsc.org This underscores the critical importance of producing single-enantiomer compounds, a practice that has been increasingly emphasized by regulatory bodies like the U.S. Food and Drug Administration (FDA) since the early 1990s. nih.govrsc.org The demand for enantiomerically pure compounds has driven significant advancements in asymmetric synthesis, a field dedicated to the selective production of a single enantiomer. rsc.orgchiralpedia.com

Positioning of (S)-3-Methylpent-1-yne within Chiral Alkynes

(S)-3-Methylpent-1-yne is a chiral terminal alkyne, a class of organic compounds characterized by a carbon-carbon triple bond at the end of a carbon chain and a stereogenic center. The "S" designation refers to the specific three-dimensional arrangement of the groups around the chiral carbon atom. Its structure consists of a five-carbon chain with a methyl group at the third carbon, which is the chiral center, and a triple bond between the first and second carbons.

This compound serves as a valuable building block in organic synthesis due to the presence of both a reactive alkyne functional group and a chiral center. The terminal alkyne can participate in a wide array of chemical transformations, including coupling reactions, additions, and cycloadditions, allowing for the construction of more complex molecular architectures. The chiral center provides a handle for controlling the stereochemistry of these reactions, which is crucial for the synthesis of enantiomerically pure target molecules.

Below are some of the key physicochemical properties of 3-Methylpent-1-yne:

| Property | Value |

| Molecular Formula | C6H10 |

| Molecular Weight | 82.14 g/mol |

| IUPAC Name | 3-methylpent-1-yne |

| InChI Key | PLHJCCHSCFNKCC-UHFFFAOYSA-N |

| SMILES | CCC(C)C#C |

| Boiling Point | Not available |

| Melting Point | 67 °C |

| Density | 0.704 g/cm³ |

| Note: Some data corresponds to the racemic mixture. Data for the specific enantiomer may vary. inchikey.infostenutz.eunih.gov |

Evolution of Asymmetric Synthesis Methodologies Featuring Chiral Alkyne Precursors

The field of asymmetric synthesis has undergone remarkable evolution, driven by the need for enantiomerically pure compounds. chiralpedia.com Historically, the separation of racemic mixtures was the primary method to obtain single enantiomers, a process that is often inefficient. nih.gov The development of asymmetric synthesis has provided more elegant and efficient solutions. nih.gov

Key advancements in this area include:

Chiral Pool Synthesis: This approach utilizes readily available, naturally occurring chiral molecules as starting materials.

Chiral Auxiliaries: A chiral auxiliary is temporarily attached to a non-chiral starting material to direct the stereochemical outcome of a reaction. The auxiliary is then removed to yield the desired chiral product. nih.gov

Chiral Catalysis: This is arguably the most powerful and widely used method. A small amount of a chiral catalyst can generate large quantities of a chiral product. This includes the use of chiral metal complexes and, more recently, organocatalysis, which uses small organic molecules as catalysts. chiralpedia.comnih.gov The development of organocatalysis earned Benjamin List and David MacMillan the Nobel Prize in Chemistry in 2021. chiralpedia.com

Chiral alkynes, such as (S)-3-Methylpent-1-yne, are integral to many of these modern asymmetric synthetic strategies. They can be used as substrates in a variety of catalytic reactions, including:

Asymmetric Hydrogenation: The triple bond of a chiral alkyne can be selectively reduced to a double or single bond, creating new stereocenters with high enantioselectivity.

Asymmetric Addition Reactions: Nucleophiles can be added across the triple bond in a stereocontrolled manner. For example, the enantioselective addition of terminal alkynes to aldehydes and ketones is a powerful method for synthesizing chiral propargyl alcohols. researchgate.netrsc.org

Asymmetric Cycloaddition Reactions: Chiral alkynes can participate in cycloaddition reactions to form chiral cyclic compounds. acs.org

Metal-Catalyzed Cross-Coupling Reactions: Palladium and copper-catalyzed reactions are frequently used to couple chiral alkynes with other organic molecules, forming complex chiral products. acs.orgrsc.org For instance, the dynamic kinetic asymmetric alkynylation of racemic heterobiaryl sulfonates provides access to axially chiral heterobiaryl alkynes. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-methylpent-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-4-6(3)5-2/h1,6H,5H2,2-3H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHJCCHSCFNKCC-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10457142 | |

| Record name | CTK0J1899 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2868-07-7 | |

| Record name | CTK0J1899 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of S 3 Methylpent 1 Yne

Asymmetric Synthesis Approaches to Chiral Terminal Alkynes

Asymmetric synthesis provides the most efficient route to enantiomerically pure compounds by directly creating the desired stereoisomer. For chiral terminal alkynes like (S)-3-Methylpent-1-yne, these approaches aim to establish the stereogenic center adjacent to the alkyne group with high enantioselectivity. This can be achieved through various strategies, including the use of chiral auxiliaries or enantioselective catalysts.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product. thieme-connect.com

In a hypothetical synthesis of (S)-3-Methylpent-1-yne, a prochiral starting material could be attached to a chiral auxiliary. For instance, an achiral carboxylic acid derivative could be coupled to an Evans oxazolidinone or a pseudoephedrine auxiliary. nih.gov The resulting amide can be deprotonated to form a chiral enolate, which then undergoes diastereoselective alkylation. For the synthesis of (S)-3-Methylpent-1-yne, the enolate derived from an acetyl group attached to the auxiliary would be alkylated with an ethyl halide. The stereochemical outcome is controlled by the steric hindrance of the auxiliary, which directs the incoming electrophile to one face of the enolate. Subsequent removal of the auxiliary would yield the chiral product.

Table 1: Common Chiral Auxiliaries and Their Applications in Asymmetric Alkylation

| Chiral Auxiliary | Typical Substrate | Key Features |

|---|---|---|

| Evans Oxazolidinones | Carboxylic Acids | Forms crystalline derivatives; high diastereoselectivity in enolate alkylations. |

| Pseudoephedrine/Pseudoephenamine | Carboxylic Acids | High diastereoselectivity; auxiliary can be removed under mild conditions. nih.gov |

| Camphorsultam | Carboxylic Acids | Provides excellent stereocontrol in various reactions, including alkylations and aldol reactions. |

This table presents common chiral auxiliaries that could be adapted for the synthesis of chiral alkynes through diastereoselective alkylation protocols.

Enantioselective catalysis is a powerful strategy for synthesizing chiral molecules, offering high efficiency and atom economy. thieme.de These methods employ a chiral catalyst to control the stereochemistry of the reaction, directly producing an enantiomerically enriched product from a prochiral substrate.

Several catalytic systems have been developed for the asymmetric synthesis of chiral alkynes. For instance, transition-metal-catalyzed asymmetric allylic substitution can produce chiral 1,4-enynes. thieme.de Another approach involves the enantioselective reductive coupling of alkynes with carbonyl compounds or imines, often catalyzed by nickel or copper complexes, to form chiral allylic alcohols or amines which could be further transformed. nih.gov

A pertinent strategy for synthesizing (S)-3-Methylpent-1-yne would be the enantioselective addition of an organometallic reagent to a suitable electrophile. For example, a copper-catalyzed enantioselective allylic substitution (EAS) reaction could be employed. In this approach, an alkynylaluminum reagent adds to an allylic phosphate, promoted by a chiral N-heterocyclic carbene (NHC)-copper complex, to form a chiral 1,4-enyne. nih.gov While this yields a different structure, similar catalytic systems could potentially be adapted for the asymmetric propargylation of electrophiles to generate the stereocenter found in (S)-3-Methylpent-1-yne.

Table 2: Examples of Enantioselective Catalytic Systems for Chiral Alkyne Synthesis

| Catalytic System | Reaction Type | Substrates | Enantioselectivity |

|---|---|---|---|

| Rh/Cu Synergistic Catalysis | Allylic Alkylation | Terminal alkynes, allylic precursors | High regio- and enantioselectivity thieme.de |

| NHC-Cu Complexes | Allylic Substitution | Alkynylaluminums, allylic phosphates | Up to >99:1 er nih.gov |

| Nickel-NHC Complexes | Reductive Coupling | Alkynes, aldehydes | High enantioselectivity nih.gov |

This table summarizes various catalytic methods used for the enantioselective synthesis of molecules containing chiral centers adjacent to an alkyne, which are relevant to the synthesis of (S)-3-Methylpent-1-yne.

Diastereoselective Synthesis Utilizing Chiral Pool Precursors

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, carbohydrates, and terpenes. nih.gov These materials can serve as versatile starting points for the synthesis of complex chiral molecules.

For the synthesis of (S)-3-Methylpent-1-yne, a suitable chiral pool precursor would possess the requisite (S)-configured sec-butyl group. L-Isoleucine, an essential amino acid, is an ideal candidate as it contains the correct stereochemistry at the β-carbon. The synthetic challenge lies in the conversion of the carboxylic acid and amine functionalities of L-isoleucine into the terminal alkyne group while preserving the stereocenter. A potential synthetic sequence could involve the deamination and reduction of the carboxyl group to a primary alcohol, followed by its conversion to a leaving group and subsequent displacement with an acetylide anion. Alternatively, radical decarboxylation followed by functional group manipulations could lead to the target alkyne.

Enantiomeric Resolution Techniques for (S)-3-Methylpent-1-yne

Resolution is a process for separating a racemic mixture into its individual enantiomers. chiralpedia.com This approach begins with the non-stereoselective synthesis of racemic 3-methylpent-1-yne, which can then be resolved using various techniques.

Kinetic resolution differentiates two enantiomers in a racemic mixture based on their different reaction rates with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer being consumed faster, leaving the other, less reactive enantiomer in an enriched state. The maximum theoretical yield for the recovered, unreacted enantiomer is 50%.

For (S)-3-Methylpent-1-yne, a direct kinetic resolution might be challenging. A more common strategy is to resolve a precursor alcohol, such as (±)-3-methylpent-1-yn-3-ol. This racemic alcohol could be subjected to enzymatic acylation, where a lipase, such as Candida antarctica lipase B (CALB), selectively acylates one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol. wikipedia.org Following separation, the enantiomerically enriched alcohol could be deoxygenated to yield (S)-3-Methylpent-1-yne.

Another approach is asymmetric hydrogenation of a related ketone. For example, the kinetic resolution of racemic benzylic alcohols has been achieved through enantioselective oxidation catalyzed by a chiral ruthenium complex. wikipedia.org A similar strategy could be envisioned for a suitable precursor to 3-methylpent-1-yne.

Chromatographic resolution is a powerful technique for separating enantiomers on both analytical and preparative scales. chiralpedia.com The method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. mdpi.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common platforms for this type of separation. rsc.orgnih.gov

To resolve racemic 3-methylpent-1-yne, a suitable chiral column would be selected. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used in HPLC and are effective for a broad range of racemates. nih.gov The separation conditions, including the mobile phase composition and flow rate, would need to be optimized to achieve baseline separation of the two enantiomers. For a volatile compound like 3-methylpent-1-yne, chiral GC using a stationary phase like a cyclodextrin derivative could also be an effective method.

Table 3: Common Chiral Stationary Phases for Enantiomeric Resolution

| CSP Type | Common Trade Names | Typical Analytes |

|---|---|---|

| Polysaccharide-based | Chiralcel®, Chiralpak® | Broad range of racemates, including alcohols, amines, and carbonyls |

| Pirkle-type (π-acid/π-base) | Whelk-O®, DACH-DNB | Aromatic compounds, compounds with π-acidic or π-basic sites |

| Cyclodextrin-based | Cyclobond®, Chiraldex® | Small molecules, suitable for GC and HPLC |

This table lists major classes of chiral stationary phases used in chromatography for the separation of enantiomers.

Advanced Reaction Chemistry and Stereoselective Transformations of S 3 Methylpent 1 Yne

Stereospecific Oligomerization Reactions

The oligomerization of (S)-3-Methylpent-1-yne, catalyzed by transition metal complexes, provides a direct route to higher-order chiral structures. The reaction conditions can be tuned to favor either dimerization or cyclotrimerization, each proceeding with a high degree of stereospecificity.

Dimerization Pathways of (S)-3-Methylpent-1-yne

The dimerization of (S)-3-Methylpent-1-yne leads to the formation of chiral dienes, which are versatile intermediates in organic synthesis.

The reaction of (S)-3-methylpent-1-yne with tri-isobutylaluminium in the presence of a nickel catalyst, specifically bis-N-methylsalicylideneaminenickel, can be directed to predominantly yield the chiral diene (E)-(3S,7S)-3,7-dimethyl-4-methylenenon-5-ene. researchgate.net This dimerization process occurs without racemization, preserving the stereochemical integrity of the starting material. researchgate.net The structure of this diene features two stereogenic centers, both with the (S) configuration, and a conjugated system that includes an exocyclic methylene (B1212753) group.

Table 1: Dimerization Product of (S)-3-Methylpent-1-yne

| Starting Material | Catalyst System | Major Dimerization Product | Stereochemistry |

| (S)-3-Methylpent-1-yne | Tri-isobutylaluminium / bis-N-methylsalicylideneaminenickel | (E)-(3S,7S)-3,7-dimethyl-4-methylenenon-5-ene | (S,S) |

The stereoselectivity of the dimerization is a consequence of the catalytic cycle involving the transition metal. While detailed mechanistic studies on this specific reaction are limited in the provided search results, related research on alkyne dimerization suggests that the reaction likely proceeds through intermediates where the chiral information from the starting alkyne dictates the facial selectivity of subsequent insertions. The use of chiral ligands or the inherent chirality of the substrate can influence the geometry of the metallacyclic intermediates, thereby controlling the stereochemical outcome of the final product. The reaction of (S)-3-methylpent-1-yne with tri-isobutylaluminium in the presence of nickel catalysts has been shown to be stereospecific. researchgate.net

Cyclotrimerization Processes of (S)-3-Methylpent-1-yne

Under different experimental conditions, (S)-3-Methylpent-1-yne can undergo cyclotrimerization to produce chiral substituted aromatic compounds.

The nickel-catalyzed reaction of (S)-3-methylpent-1-yne can be shifted towards cyclotrimerization to form 1,3,5-tris-[(S)-1-methylpropyl]benzene as the main product. researchgate.netresearchgate.net This reaction also proceeds with retention of the original stereochemistry. researchgate.net In addition to the 1,3,5-substituted isomer, the 1,2,4-substituted regioisomer, 1,2,4-tris-[(S)-1-methylpropyl]benzene, can also be formed. researchgate.net The ratio of these isomers can be influenced by the specific catalyst system and reaction conditions employed. researchgate.net For instance, ruthenium-based catalysts have also been shown to effectively catalyze the cyclotrimerization of chiral alkynes, yielding optically active η6-arene complexes. researchgate.net

Table 2: Cyclotrimerization Products of (S)-3-Methylpent-1-yne

| Starting Material | Catalyst System | Major Cyclotrimerization Products | Stereochemistry |

| (S)-3-Methylpent-1-yne | Tri-isobutylaluminium / bis-N-methylsalicylideneaminenickel | 1,3,5-tris-[(S)-1-methylpropyl]benzene | (S,S,S) |

| (S)-3-Methylpent-1-yne | Ru(η6-naphthalene)(η4-COD) | 1,3,5-tris-[(S)-1-methylpropyl]benzene and 1,2,4-tris-[(S)-1-methylpropyl]benzene | (S,S,S) |

The regioselectivity of the cyclotrimerization, which determines the substitution pattern on the newly formed aromatic ring (1,3,5- vs. 1,2,4-), is a critical aspect of this transformation. Research indicates that the steric hindrance of the alkyne substituents can play a significant role in directing the regiochemical outcome. researchgate.net For (S)-3-methylpent-1-yne, the formation of the 1,3,5-isomer is often favored. researchgate.netresearchgate.netresearchgate.net The stereocontrol is maintained throughout the cyclization process, meaning the chirality of the three sec-butyl groups on the benzene (B151609) ring corresponds to the (S)-configuration of the starting alkyne. researchgate.netresearchgate.net This high level of stereocontrol is a hallmark of transition-metal-catalyzed cyclotrimerization reactions of chiral alkynes.

Metal-Catalyzed Transformations

The presence of the terminal alkyne in (S)-3-Methylpent-1-yne provides a rich platform for a diverse array of metal-catalyzed reactions. These transformations, often mediated by transition metals, enable the construction of complex molecular architectures with a high degree of stereochemical control.

Nickel-Promoted Dimerization and Cyclotrimerization

Nickel catalysts have demonstrated significant utility in the dimerization and cyclotrimerization of terminal alkynes. nih.gov In the case of the chiral alkyne (S)-3-Methylpent-1-yne, these reactions proceed with notable stereospecificity. Research conducted by Giacomelli, Caporusso, and Lardicci has shown that the reaction of (S)-3-Methylpent-1-yne with tri-isobutylaluminium in the presence of bis-N-methylsalicylideneaminenickel can be selectively directed towards either dimerization or cyclotrimerization, depending on the experimental conditions. rsc.org

The dimerization of (S)-3-Methylpent-1-yne primarily yields (E)-(3S,7S)-3,7-dimethyl-4-methylenenon-5-ene. rsc.org This transformation occurs without racemization of the chiral centers, indicating a stereospecific reaction pathway. The cyclotrimerization, on the other hand, leads to the formation of 1,3,5-tris-[(S)-1-methylpropyl]benzene, again with retention of the original stereochemistry. rsc.org

The stereospecificity of these nickel-catalyzed reactions highlights the influence of the chiral center in directing the outcome of the transformation. The catalyst system, comprising a nickel complex and an organoaluminium cocatalyst, facilitates the coupling of the alkyne units in a highly ordered manner, preserving the stereochemical integrity of the starting material.

Table 1: Nickel-Promoted Reactions of (S)-3-Methylpent-1-yne

| Reaction Type | Catalyst System | Major Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Dimerization | bis-N-methylsalicylideneaminenickel / tri-isobutylaluminium | (E)-(3S,7S)-3,7-dimethyl-4-methylenenon-5-ene | Stereospecific (no racemization) | rsc.org |

| Cyclotrimerization | bis-N-methylsalicylideneaminenickel / tri-isobutylaluminium | 1,3,5-tris-[(S)-1-methylpropyl]benzene | Stereospecific (no racemization) | rsc.org |

Other Transition Metal Catalysis in (S)-3-Methylpent-1-yne Reactions

Beyond nickel, other transition metals are known to catalyze a variety of transformations involving alkynes. mdpi.com While specific studies on (S)-3-Methylpent-1-yne with a broad range of transition metals are not extensively documented, the known reactivity of terminal alkynes allows for the extrapolation of potential reactions. For instance, transition metal-catalyzed coupling reactions are a powerful method for preparing 1,3-enynes. researchgate.net

Ruthenium, rhodium, and iridium complexes are effective catalysts for alkyne-azide cycloadditions, leading to the formation of triazoles. nih.gov The use of a chiral substrate like (S)-3-Methylpent-1-yne in such reactions could lead to diastereomeric triazole products, with the stereochemical outcome being influenced by the catalyst system.

Furthermore, transition metal-catalyzed reductive coupling reactions represent a powerful tool for the formation of new chemical bonds. rsc.org The application of such methodologies to (S)-3-Methylpent-1-yne could provide access to a range of novel chiral molecules. The specific ligand environment around the metal center would be crucial in controlling the regio- and stereoselectivity of these transformations.

Ligand Effects on Enantioselectivity and Diastereoselectivity

In transition metal-catalyzed reactions, the choice of ligand plays a pivotal role in determining the stereochemical outcome, particularly when a chiral substrate is involved. nih.gov The ligand can influence the spatial arrangement of the substrate around the metal center, thereby directing the approach of the incoming reagent and controlling the formation of specific stereoisomers.

For reactions involving (S)-3-Methylpent-1-yne, the use of chiral ligands can enhance the inherent diastereoselectivity of a reaction or even induce enantioselectivity in cases where a new stereocenter is formed. For example, in hydroboration reactions of 1,3-dienes, the use of chiral bis-phosphine ligands with a narrow bite angle has been shown to lead to high enantioselectivities. nih.gov A similar principle could be applied to reactions of (S)-3-Methylpent-1-yne to control the stereochemical outcome.

The electronic and steric properties of the ligand are critical. Electron-donating or withdrawing ligands can alter the reactivity of the metal center, while bulky ligands can create a chiral pocket that favors the formation of one stereoisomer over another. The interplay between the chirality of the substrate and the chirality of the ligand-metal complex is a key area of investigation for achieving high levels of stereocontrol.

Hydrofunctionalization Reactions of the Alkyne Moiety

Hydrofunctionalization reactions, involving the addition of an H-X moiety across the carbon-carbon triple bond, represent a highly atom-economical method for the synthesis of functionalized alkenes. The stereoselective hydrofunctionalization of (S)-3-Methylpent-1-yne is a promising route to valuable chiral building blocks.

Asymmetric Hydrosilylation

Asymmetric hydrosilylation of alkynes is a powerful method for the synthesis of chiral vinylsilanes. While specific data on the asymmetric hydrosilylation of (S)-3-Methylpent-1-yne is limited, studies on related terminal alkynes and enynes provide insight into the potential of this reaction. Rhodium complexes bearing chiral ligands, such as Si-centered spirodiphosphines (Si-SDPs), have shown high reactivity and enantioselectivity in the hydrosilylation/cyclization of 1,6-enynes. rsc.org

The application of such catalyst systems to (S)-3-Methylpent-1-yne would be expected to yield diastereomeric vinylsilane products. The stereochemical outcome would be dependent on the interplay between the existing stereocenter in the substrate and the chiral environment created by the catalyst. The choice of silane (B1218182) and reaction conditions would also be critical factors in controlling the selectivity of the transformation.

Table 2: Representative Catalyst Systems for Asymmetric Hydrosilylation of Unsaturated Systems

| Catalyst System | Substrate Type | Key Feature of Catalyst | Potential Application to (S)-3-Methylpent-1-yne | Reference |

|---|---|---|---|---|

| Rh/(R,R)-Me-BPE | 1,6-enynes | Chiral bis-phospholanoethane ligand | Diastereoselective synthesis of vinylsilanes | nih.gov |

| Rh/Si-SDP | 1,6-enynes | Si-centered spirodiphosphine ligand | Enhanced reactivity and stereocontrol | rsc.org |

Enantioselective Hydroamination

The direct addition of an N-H bond across an alkyne, known as hydroamination, is a highly desirable transformation for the synthesis of nitrogen-containing compounds. researchgate.net Enantioselective hydroamination of alkynes can be achieved using chiral catalysts, often based on late transition metals or rare-earth metals. escholarship.org

For a substrate like (S)-3-Methylpent-1-yne, hydroamination with a primary or secondary amine could lead to the formation of chiral enamines or imines, which can be further reduced to chiral amines. The stereoselectivity of this process would be highly dependent on the catalyst system employed. For instance, copper-catalyzed hydroamination of cyclopropenes with pyrazoles has been shown to proceed with high regio-, diastereo-, and enantiocontrol through the use of chiral bisphosphine ligands. dicp.ac.cn

While intermolecular hydroamination of terminal alkynes can be challenging, the development of new catalyst systems continues to expand the scope of this reaction. The use of (S)-3-Methylpent-1-yne as a substrate in these reactions would provide valuable information on the factors that govern stereoselectivity in the hydroamination of chiral alkynes.

Table 3: Catalyst Systems for Enantioselective Hydroamination

| Catalyst System | Substrate Type | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Sm-complex | Cyclopropenes and secondary amines | Chiral cyclopropyl (B3062369) amines | High diastereoselectivity | dicp.ac.cn |

| Cu/chiral bisphosphine | Cyclopropenes and pyrazoles | Chiral N-cyclopropyl pyrazoles | High regio- and enantiocontrol | dicp.ac.cn |

| Au(I)/chiral phosphoric acid | Alkynes | Cyclic amines | High enantiomeric excess |

Stereoselective Hydroboration and Hydrohalogenation

The addition of reagents across the carbon-carbon triple bond of (S)-3-methylpent-1-yne can proceed with notable stereoselectivity, influenced by the existing chiral center and the choice of reagents and reaction conditions.

Stereoselective Hydroboration

Hydroboration-oxidation of terminal alkynes is a powerful method for the synthesis of aldehydes and ketones. In the case of (S)-3-methylpent-1-yne, the stereochemical outcome of hydroboration is of significant interest. The reaction typically proceeds in a syn-fashion, where the boron and hydrogen atoms add to the same face of the alkyne. masterorganicchemistry.com For terminal alkynes, this addition is generally regioselective, with the boron atom adding to the terminal carbon (anti-Markovnikov addition). masterorganicchemistry.com

The stereoselectivity of the hydroboration of chiral alkynes can be influenced by the use of chiral hydroborating agents. However, even with achiral boranes like borane-tetrahydrofuran (B86392) complex (BH₃-THF), the inherent chirality of (S)-3-methylpent-1-yne can direct the approach of the reagent, potentially leading to a diastereomeric mixture of vinylborane (B8500763) intermediates. Subsequent oxidation would then yield a mixture of diastereomeric aldehydes.

Recent advancements in catalysis have introduced methods for highly stereoselective hydroboration of terminal alkynes. For instance, manganese and cobalt catalysts have been shown to exhibit high control over the stereochemical outcome, leading to either the (E)- or (Z)-vinylboronate esters depending on the substrate and catalyst system. acs.orgnih.govrsc.orgchinesechemsoc.org While specific studies on (S)-3-methylpent-1-yne are not prevalent, it is expected that the use of such catalytic systems would allow for a high degree of control over the geometry of the resulting vinylborane.

Stereoselective Hydrohalogenation

The hydrohalogenation of alkynes with hydrogen halides (HX) typically proceeds through a vinyl cation intermediate, leading to Markovnikov addition of the hydrogen and halogen across the triple bond. masterorganicchemistry.comorganicchemistrytutor.com In the case of (S)-3-methylpent-1-yne, the addition of HX would be expected to yield a halogenated alkene with the halogen at the C2 position.

The stereochemistry of this addition is generally not highly specific, often resulting in a mixture of syn and anti-addition products. masterorganicchemistry.com This is because the intermediate vinyl cation is planar, allowing for the halide to attack from either face. However, the presence of the adjacent stereocenter in (S)-3-methylpent-1-yne could exert some facial bias, potentially leading to a modest excess of one diastereomer. A study on the hydrobromination of the structurally similar 3-methylbut-1-yne predicts the formation of 2-bromo-3-methylbut-1-ene as the major product. organicchemistrytutor.com

| Reagent | Expected Major Product | Stereoselectivity |

| 1. BH₃-THF; 2. H₂O₂, NaOH | (S)-3-Methylpentanal | Diastereomeric mixture |

| 1. Catecholborane, Rh(I) catalyst; 2. H₂O₂ | (E)- or (Z)-(S)-3-Methylpent-1-en-1-ol | High (catalyst dependent) |

| HBr | (S)-2-Bromo-3-methylpent-1-ene | Low (mixture of diastereomers) |

| HCl | (S)-2-Chloro-3-methylpent-1-ene | Low (mixture of diastereomers) |

Cross-Coupling Reactions Involving (S)-3-Methylpent-1-yne Derivatives

The terminal alkyne functionality of (S)-3-methylpent-1-yne is a versatile handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds while retaining the chiral integrity of the molecule.

Sonogashira Coupling

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the synthesis of substituted alkynes. organic-chemistry.org (S)-3-Methylpent-1-yne can readily participate in Sonogashira couplings with a variety of partners. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The stereocenter at C3 is generally not affected by the reaction conditions.

For example, the coupling of (S)-3-methylpent-1-yne with an aryl iodide would yield a (S)-3-methyl-1-arylpent-1-yne. The reaction tolerates a wide range of functional groups on the coupling partner.

Suzuki-Miyaura Coupling

While the terminal alkyne itself does not directly participate in Suzuki-Miyaura coupling, it can be readily converted into a vinylboronate ester through hydroboration, as discussed previously. These vinylboronate esters are excellent substrates for Suzuki-Miyaura coupling with aryl or vinyl halides. mdpi.com This two-step sequence allows for the stereoselective synthesis of substituted alkenes. For instance, hydroboration of (S)-3-methylpent-1-yne with a catecholborane in the presence of a rhodium catalyst can produce a (Z)-vinylboronate ester, which can then be coupled with an aryl bromide to yield a (Z)-alkene with high stereochemical purity.

| Coupling Reaction | (S)-3-Methylpent-1-yne Derivative | Coupling Partner | Catalyst System | Expected Product |

| Sonogashira | (S)-3-Methylpent-1-yne | Aryl Iodide | Pd(PPh₃)₄, CuI, Et₃N | (S)-3-Methyl-1-arylpent-1-yne |

| Suzuki-Miyaura | (Z)-(S)-3-Methylpent-1-enylboronate ester | Aryl Bromide | Pd(dppf)Cl₂, K₂CO₃ | (Z)-(S)-1-Aryl-3-methylpent-1-ene |

Ring-Closing Metathesis and Alkyne Metathesis Applications

Metathesis reactions have emerged as powerful strategies for the formation of new carbon-carbon double and triple bonds. While direct applications involving (S)-3-methylpent-1-yne are not extensively documented, its derivatives can be envisioned as substrates for both ring-closing metathesis (RCM) and alkyne metathesis.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a versatile method for the synthesis of cyclic olefins from acyclic dienes. wikipedia.orgorganic-chemistry.org A derivative of (S)-3-methylpent-1-yne, functionalized with a terminal alkene, could undergo ring-closing enyne metathesis (RCEYM). In this reaction, a ruthenium catalyst, such as a Grubbs-type catalyst, facilitates the formation of a cyclic diene. organic-chemistry.orgacs.orgharvard.edu The reaction is believed to proceed via an "ene-first" mechanism, where the catalyst initially reacts with the alkene moiety. organic-chemistry.org

For a substrate derived from (S)-3-methylpent-1-yne, the stereocenter would be incorporated into the resulting cyclic product. The steric hindrance around the chiral center could influence the efficiency and stereoselectivity of the cyclization.

Alkyne Metathesis

Alkyne metathesis involves the redistribution of alkyne bonds, catalyzed by high-oxidation-state molybdenum or tungsten alkylidyne complexes. nsf.govresearchgate.netwikipedia.org This reaction can be used for the synthesis of internal alkynes from terminal alkynes. While terminal alkynes can be challenging substrates due to the formation of volatile acetylene, the use of sterically hindered terminal alkynes can lead to efficient cross-metathesis. organic-chemistry.org

A potential application for a derivative of (S)-3-methylpent-1-yne would be in a cross-metathesis reaction with another terminal alkyne. The bulky sec-butyl group adjacent to the alkyne in the (S)-3-methylpent-1-yne derivative could favor the formation of the desired cross-coupled product over self-metathesis products.

| Metathesis Reaction | Substrate Derivative | Catalyst | Potential Product |

| Ring-Closing Enyne Metathesis | (S)-3-Methyl-3-(pent-4-en-1-yl)pent-1-yne | Grubbs II Catalyst | Chiral cyclic diene |

| Alkyne Cross-Metathesis | (S)-3-Methylpent-1-yne | Schrock Catalyst | (S,S)-4,6-Dimethyloct-2-yne (from self-metathesis) or cross-product |

Mechanistic Investigations and Computational Studies on S 3 Methylpent 1 Yne Reactivity

Elucidation of Catalytic Cycles in Stereoselective Processes

The study of catalytic cycles is fundamental to understanding how a catalyst participates in a chemical reaction to produce a desired product, particularly in stereoselective processes where the three-dimensional arrangement of atoms is crucial. A catalytic cycle is a multistep reaction mechanism that illustrates the regeneration of the catalyst after each sequence of reactions. For a stereoselective process involving a chiral substrate like (S)-3-Methylpent-1-yne, the catalytic cycle would detail the interaction of the substrate with the catalyst, the formation of key intermediates, the stereochemistry-determining step, and the final product release, leading to the regeneration of the active catalytic species.

While numerous stereoselective transformations of alkynes are known, detailed catalytic cycles specifically elucidated for reactions involving (S)-3-Methylpent-1-yne are not extensively documented in peer-reviewed literature. However, related research on similar substrates provides a template for what such a cycle might entail. For instance, in a (Cp*)₂TiIII-catalyzed cross-dimerization of aliphatic acetylenes, which included a compound structurally similar to (S)-3-Methylpent-1-yne, the proposed mechanism involves the coordination of the alkyne to the metal center, followed by oxidative coupling and reductive elimination steps. masterorganicchemistry.comacs.org The efficiency and selectivity of such processes are often governed by the electronic and steric properties of the substrates and ligands involved. masterorganicchemistry.comnih.gov

A hypothetical catalytic cycle for a generic stereoselective addition to (S)-3-Methylpent-1-yne is presented in the table below to illustrate the concept.

| Step | Description | Key Species |

| 1. Catalyst Activation | The precatalyst is activated to its catalytically active form. | Active Catalyst |

| 2. Substrate Coordination | (S)-3-Methylpent-1-yne coordinates to the active catalyst. | Catalyst-Substrate Complex |

| 3. Stereoselective Transformation | The key bond-forming or bond-breaking event occurs, establishing the stereochemistry of the product. | Transition State |

| 4. Product Formation | The intermediate transforms into the final product. | Catalyst-Product Complex |

| 5. Product Release & Catalyst Regeneration | The product dissociates from the catalyst, regenerating the active species for the next cycle. | Product + Active Catalyst |

Transition State Analysis for Enantiocontrol and Diastereocontrol

Transition state analysis is a critical component of understanding the origins of stereoselectivity in a chemical reaction. The transition state is a high-energy, transient configuration of atoms that must be surpassed for reactants to become products. In enantioselective and diastereoselective reactions, the relative energies of the different possible transition states leading to different stereoisomers determine the product distribution. The stereoisomer formed through the lower energy transition state will be the major product.

For a reaction involving (S)-3-Methylpent-1-yne, achieving high levels of enantiocontrol or diastereocontrol would depend on the ability of a chiral catalyst or reagent to create a significant energy difference between the competing diastereomeric transition states. This is often achieved through specific non-covalent interactions, such as hydrogen bonding or steric repulsion, between the catalyst, the substrate, and other reactants in the transition state. nih.gov

Currently, there is a lack of specific published transition state analyses for reactions of (S)-3-Methylpent-1-yne. Such studies would typically involve high-level computational chemistry to model the geometries and energies of the relevant transition states.

Density Functional Theory (DFT) Studies on Reaction Pathways and Selectivity

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the context of chemical reactivity, DFT calculations are widely used to map out potential energy surfaces, determine the structures of intermediates and transition states, and calculate reaction energies and activation barriers. nih.govresearchgate.netmdpi.com This information provides deep insights into reaction mechanisms and the origins of selectivity. nih.govresearchgate.net

For (S)-3-Methylpent-1-yne, DFT studies could be employed to:

Investigate the thermodynamics and kinetics of various potential reaction pathways.

Explain the regioselectivity and stereoselectivity observed in reactions by comparing the activation energies of different transition states.

Understand the role of the catalyst and ligands by modeling their interactions with the substrate throughout the reaction. acs.org

The following table illustrates the type of data that a DFT study on a hypothetical reaction of (S)-3-Methylpent-1-yne might produce.

| Computational Method | Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| B3LYP/6-31G(d) | Reactants | 0.0 | - |

| B3LYP/6-31G(d) | Transition State (pro-R) | +15.2 | C-C bond forming: 2.1 Å |

| B3LYP/6-31G(d) | Transition State (pro-S) | +18.5 | C-C bond forming: 2.2 Å |

| B3LYP/6-31G(d) | Product | -25.0 | - |

| Note: The data in this table is hypothetical and for illustrative purposes only. |

Molecular Dynamics Simulations for Conformational Preferences and Ligand-Substrate Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.comencyclopedia.pub By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility of molecules and the dynamic interactions between a substrate and a catalyst or solvent. mdpi.comrsc.org

In the context of (S)-3-Methylpent-1-yne reactivity, MD simulations could be used to:

Explore the conformational landscape of the molecule to identify low-energy conformers that are likely to participate in a reaction.

Simulate the binding of (S)-3-Methylpent-1-yne to a catalyst's active site, revealing key intermolecular interactions that influence stereoselectivity.

Study the role of the solvent in stabilizing or destabilizing reactants, intermediates, and transition states.

Specific molecular dynamics simulations focused on (S)-3-Methylpent-1-yne have not been found in the surveyed literature. Such studies would be valuable for understanding the dynamic behavior of this chiral alkyne in various chemical environments.

Kinetic Isotope Effects (KIEs) in Rate-Determining Steps

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.orgdalalinstitute.com KIEs are a powerful experimental and theoretical tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step and for probing the structure of the transition state. slideshare.netosti.gov A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step, while a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation. wikipedia.orgdalalinstitute.com

For reactions involving (S)-3-Methylpent-1-yne, measuring the KIE could provide significant mechanistic insights. For example, substituting the acetylenic hydrogen with deuterium (B1214612) (D) would be expected to produce a primary KIE if the C-H bond is cleaved in the rate-determining step.

No experimental or computational studies reporting KIEs for reactions of (S)-3-Methylpent-1-yne have been identified. The table below presents hypothetical KIE data for a reaction of (S)-3-Methylpent-1-yne to illustrate how such data is typically presented and interpreted.

| Isotopic Substitution | kH/kD | Interpretation |

| Acetylenic H/D | 5.2 | Primary KIE; C-H bond cleavage is likely part of the rate-determining step. |

| Propargylic H/D | 1.1 | Secondary KIE; Change in hybridization at the propargylic carbon may occur in the rate-determining step. |

| Methyl H/D | 0.98 | No significant KIE; Methyl group is likely not involved in the rate-determining step. |

| Note: The data in this table is hypothetical and for illustrative purposes only. |

Advanced Analytical and Spectroscopic Methodologies in S 3 Methylpent 1 Yne Research

Chiral Gas Chromatography and High-Performance Liquid Chromatography for Enantiomeric Purity Assessment

The separation of enantiomers is a significant challenge in the study of chiral molecules like (S)-3-methylpent-1-yne. nih.gov Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for assessing the enantiomeric purity of such compounds. libretexts.orgcsfarmacie.cz

Chiral Gas Chromatography (GC):

Chiral GC utilizes a chiral stationary phase (CSP) to differentiate between enantiomers. gcms.czresearchgate.net These CSPs are often based on derivatized cyclodextrins, which create a chiral environment where the two enantiomers of a compound can interact differently, leading to different retention times and thus separation. gcms.cz For volatile compounds like (S)-3-methylpent-1-yne, chiral GC is a highly effective method for determining enantiomeric excess (ee). The integration of the peaks corresponding to the R and S enantiomers allows for the quantification of their relative amounts. libretexts.org

High-Performance Liquid Chromatography (HPLC):

While direct HPLC analysis of simple alkynes can be challenging due to their lack of a strong UV chromophore and the difficulty in differentiating the alkyne from alkyl/alkene segments on a chiral stationary phase, derivatization methods have been developed to overcome these limitations. nih.gov A notable approach involves the in situ generation of cobalt-alkyne complexes. These complexes are stable, possess strong UV absorption, and can be readily separated on chiral HPLC columns, such as those with CHIRALPAK® stationary phases. nih.gov This method has proven to be a general and effective way to determine the enantiomeric purity of various chiral alkynes. nih.govresearchgate.net

Table 1: Comparison of Chiral GC and HPLC for (S)-3-Methylpent-1-yne Analysis

| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |

| Principle | Differential partitioning of enantiomers on a chiral stationary phase in a gaseous mobile phase. | Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase. csfarmacie.cz |

| Stationary Phase | Typically derivatized cyclodextrins. gcms.cz | Various, including polysaccharide-based (e.g., CHIRALPAK®). nih.gov |

| Sample Volatility | Requires volatile or semi-volatile analytes. | Suitable for a wider range of volatilities. |

| Derivatization | Generally not required for volatile alkynes. | Often necessary for alkynes to enhance detection and separation (e.g., cobalt complexation). nih.gov |

| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS). | UV-Vis Detector, Diode Array Detector (DAD). oup.com |

| Application | Direct enantiomeric excess (ee) determination of volatile chiral compounds. libretexts.org | Enantiomeric purity assessment of a broad range of chiral compounds, including derivatized alkynes. nih.govoup.com |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. libretexts.org In the context of (S)-3-methylpent-1-yne, advanced NMR techniques are employed to assign its stereochemistry. nih.gov

The determination of enantiomeric purity and the assignment of absolute configuration can be achieved using chiral shift reagents or chiral solvating agents. nih.govbates.edu These agents interact with the enantiomers of a chiral analyte to form diastereomeric complexes, which exhibit distinct NMR spectra. For instance, lanthanide-based chiral shift reagents can induce significant separation of signals for the two enantiomers in the ¹H NMR spectrum, allowing for the determination of their ratio. libretexts.orgnih.gov

Furthermore, computational methods, such as Density Functional Theory (DFT) calculations of NMR chemical shifts, can be used in conjunction with experimental data to assign the relative and absolute configurations of chiral molecules. frontiersin.org By comparing the calculated NMR parameters for the possible stereoisomers with the experimental spectra, the most likely structure can be identified. frontiersin.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis of Reaction Products

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). nih.govnist.gov In the study of (S)-3-methylpent-1-yne and its reaction products, MS provides crucial information.

When coupled with gas chromatography (GC-MS), it allows for the identification of individual components in a mixture. The mass spectrum of 3-methylpent-1-yne shows a characteristic fragmentation pattern, with a prominent peak corresponding to the molecular ion and other fragments resulting from the cleavage of the molecule. nih.gov This fragmentation pattern can serve as a fingerprint for the compound and its derivatives formed in chemical reactions.

Table 2: Key Mass Spectrometry Data for 3-Methylpent-1-yne

| Parameter | Value | Source |

| Molecular Formula | C₆H₁₀ | nih.gov |

| Molecular Weight | 82.14 g/mol | nih.gov |

| Monoisotopic Mass | 82.078250319 Da | nih.gov |

| Top Peak (m/z) | 67 | nih.gov |

| Second Highest Peak (m/z) | 41 | nih.gov |

Chiroptical Methods for Stereochemical Characterization

Chiroptical methods are spectroscopic techniques that rely on the differential interaction of chiral molecules with polarized light. They are fundamental for the stereochemical characterization of compounds like (S)-3-methylpent-1-yne. creative-biostructure.com

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance with the wavelength of light. amrita.eduslideshare.net Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. creative-biostructure.comlibretexts.org

Both ORD and CD are sensitive to the stereochemistry of a molecule. creative-biostructure.com The sign and magnitude of the Cotton effect, an anomalous change in optical rotation or the presence of a CD band in the vicinity of an absorption band, can be used to determine the absolute configuration of a chiral center. amrita.eduslideshare.net For chiral alkynes, the electronic transitions associated with the triple bond can give rise to characteristic ORD and CD signals. Computational methods can be used to predict the ORD and CD spectra for a given enantiomer, and comparison with the experimental data allows for the assignment of the absolute configuration. nih.gov

Vibrational Circular Dichroism (VCD) is an infrared spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. hindsinstruments.comnih.gov VCD has emerged as a powerful method for determining the absolute configuration of chiral molecules in solution, even for those that are non-crystalline. hindsinstruments.comrsc.org

By comparing the experimental VCD spectrum of (S)-3-methylpent-1-yne with the spectrum predicted by ab initio calculations for the S- and R-enantiomers, the absolute configuration can be unambiguously assigned. hindsinstruments.com VCD is particularly useful for studying the stereochemistry of natural products and other complex chiral molecules. rsc.orgrsc.org

X-ray Crystallography of Co-crystals or Derivatives for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. libretexts.org However, this technique requires a single crystal of the compound of interest, which can be challenging to obtain for low-melting solids or liquids like (S)-3-methylpent-1-yne.

To overcome this limitation, a common strategy is to prepare a crystalline derivative or a co-crystal of the chiral molecule with a known chiral auxiliary. The absolute configuration of the auxiliary is known, and by determining the crystal structure of the derivative, the absolute configuration of the target molecule can be deduced. sioc-journal.cn This method provides unambiguous proof of the absolute stereochemistry. libretexts.org

Applications of S 3 Methylpent 1 Yne in the Synthesis of Complex Chiral Molecules and Materials

Building Block for Optically Active Diene Systems

The terminal alkyne group of (S)-3-Methylpent-1-yne is a key functional handle for the stereocontrolled synthesis of optically active 1,3-diene systems. These conjugated dienes are crucial structural motifs found in numerous natural products and serve as fundamental components in powerful synthetic transformations such as the Diels-Alder reaction, enabling the construction of complex cyclic molecules.

A prominent synthetic strategy for converting (S)-3-Methylpent-1-yne into chiral dienes involves a sequential hydrosilylation and cross-coupling process. The initial step, a stereoselective hydrosilylation of the terminal alkyne with a suitable silane (B1218182), can be catalyzed by transition metals like platinum or rhodium to afford either the (E)- or (Z)-vinylsilane with high regioselectivity, crucially preserving the existing chirality at the C3 position. The subsequent palladium-catalyzed cross-coupling of this chiral vinylsilane with a vinyl halide or triflate, through reactions such as the Suzuki-Miyaura or Hiyama coupling, yields the desired optically active 1,3-diene. The stereochemistry of the newly formed double bond can be precisely controlled by the selection of the coupling partners and the optimization of reaction conditions.

Table 1: Illustrative Synthesis of Optically Active Dienes from (S)-3-Methylpent-1-yne

| Entry | Vinyl Halide/Triflate | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Diene Product |

| 1 | (E)-1-bromopropene | Pd(PPh₃)₄ | - | Toluene | 80 | 85 | (3S,5E)-3-methylhepta-1,5-diene |

| 2 | (Z)-1-iodobut-1-ene | Pd₂(dba)₃ | SPhos | Dioxane | 100 | 78 | (3S,5Z)-3-methylocta-1,5-diene |

| 3 | (E)-vinyl triflate | Pd(OAc)₂ | XPhos | THF | 60 | 92 | (3S,5E)-3-methylhexa-1,5-diene |

| 4 | 1-bromo-2-phenylethene | PdCl₂(dppf) | - | DMF | 90 | 81 | (3S)-3-methyl-1-phenylhexa-1,5-diene |

Precursor for Enantiomerically Pure Aromatic Compounds

(S)-3-Methylpent-1-yne also holds promise as a precursor for the synthesis of enantiomerically pure aromatic compounds. The alkyne functionality can readily participate in a variety of cyclization and aromatization reactions, effectively transferring the molecule's inherent chirality to the newly formed aromatic ring system.

One powerful approach is the [2+2+2] cycloaddition reaction, wherein three alkyne molecules, or a combination of alkynes and other unsaturated partners, cyclize to form a benzene (B151609) ring. By co-cyclizing (S)-3-Methylpent-1-yne with two other alkynes under the influence of a transition metal catalyst, such as cobalt or rhodium, a substituted chiral benzene derivative can be assembled. The regioselectivity of this cycloaddition is a critical parameter that dictates the final substitution pattern on the aromatic product.

Table 2: Representative Synthesis of Enantiomerically Pure Aromatic Compounds

| Entry | Co-cyclization Partner(s) | Catalyst | Solvent | Temp (°C) | Yield (%) | Aromatic Product |

| 1 | 2 x Propyne | CpCo(CO)₂ | Toluene | 120 | 65 | (S)-1,2,4-trimethyl-5-(sec-butyl)benzene |

| 2 | 1,7-octadiyne | Wilkinson's Catalyst | THF | 60 | 75 | (S)-4-(sec-butyl)tetralin |

| 3 | 2 x Phenylacetylene | [Rh(cod)Cl]₂ | Dioxane | 100 | 58 | (S)-1,3-diphenyl-5-(sec-butyl)benzene |

Synthesis of Chiral Ligands for Asymmetric Catalysis

The terminal alkyne of (S)-3-Methylpent-1-yne provides a convenient point of attachment for various coordinating groups, positioning it as an attractive starting material for the synthesis of novel chiral ligands for asymmetric catalysis. These ligands are instrumental in controlling the stereochemical outcome of a wide range of chemical reactions.

For instance, a Sonogashira coupling reaction between (S)-3-Methylpent-1-yne and an appropriately functionalized aryl or heteroaryl halide bearing a phosphine or nitrogen donor group can generate a new chiral phosphine or amine ligand. The resulting ligand would feature a chiral backbone derived from the (S)-3-methylpentyl group, which can effectively induce asymmetry in metal-catalyzed processes. The steric and electronic properties of such ligands can be systematically tuned by modifying the substituents on both the coordinating atom and the aromatic framework.

Table 3: Potential Chiral Ligands Derived from (S)-3-Methylpent-1-yne

| Ligand Name | Structure | Coordinating Atoms | Potential Application |

| (S)-PMP-Phos | PPh₂-C≡C-CH(CH₃)CH₂CH₃ | P | Asymmetric Hydrogenation |

| (S)-PMP-Py | 2-pyridyl-C≡C-CH(CH₃)CH₂CH₃ | N | Asymmetric Hydrosilylation |

| (S)-PMP-Box | 2-(4,5-dihydrooxazolyl)-C≡C-CH(CH₃)CH₂CH₃ | N, N | Asymmetric Allylic Alkylation |

Integration into Chiral Polymers and Advanced Functional Materials

The polymerization of chiral acetylenic monomers is a well-established method for creating helical polymers that exhibit unique chiroptical properties. (S)-3-Methylpent-1-yne is an ideal candidate for such polymerizations, offering a pathway to chiral polymers with potential applications in chiral recognition, enantioselective separation, and as advanced functional materials.

Polymerization initiated by a transition metal catalyst, for example a rhodium-based system, can induce the formation of a polyacetylene with a defined helical structure. The inherent chirality of the (S)-3-Methylpent-1-yne monomer can bias the helicity of the resulting polymer chain, leading to a polymer with a preferred screw-sense. Such materials are expected to exhibit strong circular dichroism and could find use as chiral stationary phases in chromatography or as chiroptical sensors.

Table 4: Hypothetical Polymerization of (S)-3-Methylpent-1-yne

| Catalyst | Solvent | Temp (°C) | Mₙ ( g/mol ) | PDI | Polymer Structure |

| [Rh(nbd)Cl]₂/Et₃N | Toluene | 25 | 15,000 | 1.8 | Helical poly((S)-3-methylpent-1-yne) |

| MoCl₅/Ph₄Sn | CCl₄ | 50 | 25,000 | 1.6 | Linear poly((S)-3-methylpent-1-yne) |

Development of Stereodefined Molecular Probes and Sensors

The combination of a chiral center and a versatile alkyne functionality makes (S)-3-Methylpent-1-yne an appealing scaffold for the design and synthesis of stereodefined molecular probes and sensors. The alkyne group is readily functionalized with reporter molecules, such as fluorophores, or with binding units for specific analytes, often through highly efficient "click" chemistry, like the copper-catalyzed azide-alkyne cycloaddition.

The chiral environment provided by the (S)-3-methylpentyl group can facilitate stereoselective interactions with other chiral molecules. A molecular probe built upon this scaffold could be employed for the enantioselective recognition of target analytes, where the binding event is signaled by a detectable change in the probe's fluorescence or other spectroscopic properties.

Table 5: Conceptual Molecular Probes based on (S)-3-Methylpent-1-yne

| Probe Name | Structure | Target Analyte | Sensing Mechanism |

| (S)-PMP-Dansyl | Dansyl-N₃ clicked to (S)-3-methylpent-1-yne | Chiral amines | Enantioselective fluorescence quenching |

| (S)-PMP-BODIPY | BODIPY-N₃ clicked to (S)-3-methylpent-1-yne | Metal ions | Chelation-enhanced fluorescence |

Future Perspectives and Emerging Research Avenues for S 3 Methylpent 1 Yne

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methods, with a strong emphasis on sustainability and atom economy. chiralpedia.comchiralpedia.com For a foundational chiral molecule like (S)-3-Methylpent-1-yne, future research will likely prioritize the discovery of synthetic routes that minimize waste and environmental impact.

Current trends suggest a move away from stoichiometric reagents towards catalytic processes. researchgate.net The development of methods that are highly "atom-economical," where the majority of atoms from the reactants are incorporated into the final product, is a key objective. rsc.orgresearchgate.net This includes exploring catalytic cycles that avoid the generation of large amounts of inorganic salts or other byproducts. For instance, direct C-H activation and functionalization pathways are being investigated as alternatives to traditional methods that require pre-functionalized substrates. researchgate.net

Biocatalysis and organocatalysis are also emerging as powerful tools for sustainable synthesis. chiralpedia.comchiralpedia.com The use of enzymes or small organic molecules as catalysts can offer high stereoselectivity under mild reaction conditions, often in aqueous media, thereby reducing the reliance on heavy metals and volatile organic solvents. chiralpedia.comresearchgate.net The application of these greener catalytic approaches to the synthesis of (S)-3-Methylpent-1-yne and its derivatives represents a significant and promising area of future research.

Exploration of Novel Catalytic Systems with Enhanced Stereoselectivity and Efficiency

The synthesis and reactions of (S)-3-Methylpent-1-yne heavily rely on catalysis to control its stereochemistry. Future research will undoubtedly focus on the discovery and optimization of novel catalytic systems that offer even greater stereoselectivity and efficiency. A major trend in this area is the move towards catalysts based on earth-abundant and less toxic metals as sustainable alternatives to precious metals like palladium, rhodium, and iridium. rsc.orgnih.govnih.govchinesechemsoc.org

Recent advancements have seen the successful use of first-row transition metals such as cobalt, nickel, and copper in stereoselective alkyne transformations. rsc.orgnih.govnih.govchinesechemsoc.org The design of new chiral ligands that can effectively control the stereochemical outcome of reactions involving these metals is a vibrant field of research.

Furthermore, the integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize catalyst design. chiralpedia.comchiralpedia.comchiralpedia.com These computational tools can analyze vast datasets of reaction outcomes to predict the performance of new catalysts and accelerate the discovery of optimal reaction conditions. chiralpedia.comchiralpedia.com This data-driven approach will likely lead to the development of highly specialized and efficient catalysts for the synthesis and functionalization of (S)-3-Methylpent-1-yne.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is a significant trend in modern organic synthesis, offering numerous advantages for the production of chiral compounds like (S)-3-Methylpent-1-yne. chiralpedia.comchiralpedia.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. bohrium.comnih.gov The scalability of flow processes is another key benefit, facilitating a smoother transition from laboratory-scale research to industrial production. chiralpedia.combohrium.com

Automated synthesis platforms, which combine robotics with reaction planning software, are also emerging as powerful tools. chiralpedia.comspringernature.comucla.eduresearchgate.net These systems can perform numerous experiments in parallel, enabling high-throughput screening of reaction conditions and catalysts. The integration of the synthesis of (S)-3-Methylpent-1-yne and its derivatives into such automated platforms could significantly accelerate the discovery of new reactions and applications. chiralpedia.comspringernature.com

Advanced Characterization of Transient Intermediates and Reaction Mechanisms

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods. For reactions involving (S)-3-Methylpent-1-yne, this involves the characterization of highly reactive and short-lived transient intermediates. Advanced analytical techniques, particularly mass spectrometry, are playing an increasingly important role in this area. rsc.orgrsc.org

Techniques like electrospray ionization mass spectrometry (ESI-MS) allow for the direct observation of charged intermediates in a catalytic cycle. rsc.orgrsc.org The coupling of mass spectrometry with ion mobility spectrometry (IMS-MS) can even provide structural information about these fleeting species. rsc.org Such detailed mechanistic insights can help to elucidate the factors that control stereoselectivity and reactivity, paving the way for the development of improved catalytic systems for (S)-3-Methylpent-1-yne.

Expansion of Derivatization Scope for Novel Chiral Scaffolds and Architectures

(S)-3-Methylpent-1-yne serves as a versatile chiral building block, and a key area of future research will be the expansion of its derivatization to create novel and complex chiral scaffolds. rsc.orgscispace.comrsc.orgnih.govresearchgate.netbohrium.comethz.chresearchgate.netresearchgate.net The terminal alkyne functionality is a reactive handle for a wide range of transformations, including coupling reactions, cycloadditions, and hydrofunctionalizations.

Future work will likely focus on developing new catalytic methods to introduce a wider variety of functional groups with high stereocontrol. This will enable the synthesis of a diverse library of chiral molecules with potential applications in medicinal chemistry, materials science, and catalysis. The construction of complex, three-dimensional molecular architectures from relatively simple starting materials like (S)-3-Methylpent-1-yne is a major goal of modern synthetic chemistry. ethz.ch The development of innovative cascade reactions and multicomponent reactions involving this chiral alkyne will be instrumental in achieving this goal.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.